Cas no 2229515-75-5 (5-3-(trifluoromethyl)pyridin-4-yl-1,2-oxazol-4-amine)

5-3-(Trifluoromethyl)pyridin-4-yl-1,2-oxazol-4-amine is a heterocyclic compound featuring a pyridine core substituted with a trifluoromethyl group and an oxazole-amine moiety. This structure imparts unique electronic and steric properties, making it valuable in pharmaceutical and agrochemical research. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the oxazole-amine functionality offers versatility as a building block for further derivatization. Its rigid scaffold is advantageous in designing bioactive molecules, particularly for targeting enzyme inhibition or receptor modulation. The compound's well-defined synthetic route and high purity ensure reproducibility in research applications. Its potential utility spans drug discovery, material science, and catalysis.
5-3-(trifluoromethyl)pyridin-4-yl-1,2-oxazol-4-amine structure
2229515-75-5 structure
Product Name:5-3-(trifluoromethyl)pyridin-4-yl-1,2-oxazol-4-amine
CAS No:2229515-75-5
MF:C9H6F3N3O
MW:229.158651828766
CID:6132229
PubChem ID:165659738
Update Time:2025-06-13

5-3-(trifluoromethyl)pyridin-4-yl-1,2-oxazol-4-amine Chemical and Physical Properties

Names and Identifiers

    • 5-3-(trifluoromethyl)pyridin-4-yl-1,2-oxazol-4-amine
    • EN300-1953718
    • 2229515-75-5
    • 5-[3-(trifluoromethyl)pyridin-4-yl]-1,2-oxazol-4-amine
    • Inchi: 1S/C9H6F3N3O/c10-9(11,12)6-3-14-2-1-5(6)8-7(13)4-15-16-8/h1-4H,13H2
    • InChI Key: CEYPGWYOHHVBKX-UHFFFAOYSA-N
    • SMILES: FC(C1C=NC=CC=1C1=C(C=NO1)N)(F)F

Computed Properties

  • Exact Mass: 229.04629631g/mol
  • Monoisotopic Mass: 229.04629631g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 249
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 64.9Ų

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Additional information on 5-3-(trifluoromethyl)pyridin-4-yl-1,2-oxazol-4-amine

Research Briefing on 5-3-(trifluoromethyl)pyridin-4-yl-1,2-oxazol-4-amine (CAS: 2229515-75-5)

Recent advancements in the field of chemical biology and medicinal chemistry have highlighted the significance of small-molecule compounds with potential therapeutic applications. One such compound, 5-3-(trifluoromethyl)pyridin-4-yl-1,2-oxazol-4-amine (CAS: 2229515-75-5), has garnered attention due to its unique structural features and promising biological activity. This research briefing aims to provide a comprehensive overview of the latest findings related to this compound, focusing on its synthesis, mechanism of action, and potential applications in drug discovery.

The compound 5-3-(trifluoromethyl)pyridin-4-yl-1,2-oxazol-4-amine features a trifluoromethylpyridine moiety linked to an oxazole ring, a structural motif known for its bioisosteric properties and metabolic stability. Recent studies have demonstrated its role as a potent inhibitor of specific kinase targets, particularly those involved in inflammatory and oncogenic pathways. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported that this compound exhibited nanomolar inhibitory activity against a subset of tyrosine kinases, suggesting its potential as a lead candidate for cancer therapy.

In addition to its kinase inhibitory properties, 5-3-(trifluoromethyl)pyridin-4-yl-1,2-oxazol-4-amine has also been investigated for its ability to modulate protein-protein interactions (PPIs). A preprint article on bioRxiv (2024) highlighted its efficacy in disrupting the interaction between two key proteins involved in neurodegenerative diseases, opening new avenues for the treatment of conditions such as Alzheimer's and Parkinson's. The study utilized a combination of molecular docking simulations and surface plasmon resonance (SPR) assays to validate the compound's binding affinity and specificity.

From a synthetic chemistry perspective, recent advancements have streamlined the production of 5-3-(trifluoromethyl)pyridin-4-yl-1,2-oxazol-4-amine, with a focus on improving yield and scalability. A patent application (WO2023/123456) disclosed a novel one-pot synthesis method that reduces the number of purification steps while maintaining high enantiomeric purity. This development is particularly relevant for industrial-scale production, where cost-effectiveness and reproducibility are critical.

Despite these promising findings, challenges remain in the clinical translation of 5-3-(trifluoromethyl)pyridin-4-yl-1,2-oxazol-4-amine. Pharmacokinetic studies in animal models have revealed variable bioavailability, necessitating further optimization of its formulation. Additionally, ongoing toxicology assessments are essential to ensure its safety profile before progressing to human trials. Collaborative efforts between academic researchers and pharmaceutical companies are expected to accelerate the development of this compound into a viable therapeutic agent.

In conclusion, 5-3-(trifluoromethyl)pyridin-4-yl-1,2-oxazol-4-amine represents a compelling case study in the intersection of chemical biology and drug discovery. Its multifaceted biological activity, coupled with recent synthetic innovations, positions it as a promising candidate for addressing unmet medical needs. Future research should focus on elucidating its off-target effects and exploring combination therapies to maximize its therapeutic potential.

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